Enhanced Electrophilic Diversity via Dual‑Carbonyl Architecture
Unlike 4‑oxopentanenitrile, which provides only a single ketone electrophile, 2‑acetyl‑2‑methyl‑4‑oxopentanenitrile presents two distinct carbonyl groups—the acetyl at C2 and the oxo at C4—with computed hydrogen‑bond acceptor (HBA) counts of 3 versus 2 (PubChem 2021 release) [REFS‑1][REFS‑2]. The additional carbonyl increases the compound’s capacity for differentiated nucleophilic attack, enabling sequential or site‑selective transformations without requiring transient protection.
| Evidence Dimension | Number of hydrogen‑bond acceptor (HBA) sites (computed) |
|---|---|
| Target Compound Data | 3 HBA sites (PubChem computed, release 2021.05.07) |
| Comparator Or Baseline | 4‑Oxopentanenitrile: 2 HBA sites (PubChem computed, release 2025.04.14) |
| Quantified Difference | 1 additional HBA site (50% relative increase) |
| Conditions | Computed by Cactvs 3.4.6.11 (target) and Cactvs 3.4.8.18 (comparator); values sourced from PubChem compound summaries. |
Why This Matters
The higher HBA count signals a structurally encoded capacity for multidentate electrophilic reactivity, which is essential when a synthesis demands two successive acylations without intermediate functional‑group manipulation.
- [1] PubChem CID 71443627, 2‑Acetyl‑2‑methyl‑4‑oxopentanenitrile; computed HBA count. View Source
- [2] PubChem CID 225303, 4‑Oxopentanenitrile; computed HBA count for comparison. View Source
